4-Cyano-N-hydroxybenzimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChI Key |
ZLLAUULXYBIJBX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyano N Hydroxybenzimidamide
Established Synthetic Pathways from 4-Cyanobenzonitrile Precursors
The most well-trodden path to 4-Cyano-N-hydroxybenzimidamide begins with the readily available precursor, 4-cyanobenzonitrile. These established methods are characterized by their directness and relatively high yields under optimized conditions.
Direct Reaction with Hydroxylamine (B1172632) or its Salts
The most common and straightforward method for the synthesis of amidoximes, including this compound, is the direct nucleophilic addition of hydroxylamine to the nitrile group of 4-cyanobenzonitrile. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine in situ. The choice of base and solvent plays a crucial role in the reaction's efficiency and the purity of the final product. Common bases include sodium carbonate, sodium bicarbonate, and triethylamine (B128534). The reaction is often performed in polar protic solvents like ethanol (B145695) or methanol (B129727), and heating is usually required to drive the reaction to completion. The reaction time can vary from a few hours to 48 hours depending on the specific conditions and the reactivity of the nitrile.
Catalyst-Assisted Synthetic Approaches
To improve reaction rates, yields, and to proceed under milder conditions, various catalysts have been explored for the synthesis of amidoximes. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, analogous catalyst-assisted syntheses of aryl amidoximes and related compounds suggest potential avenues.
Copper-based catalysts have shown promise in related transformations. For instance, copper(I) iodide (CuI) has been effectively used in the N-arylation of various nitrogen heterocycles and the amidation of aryl halides. organic-chemistry.org These systems, often employing a ligand such as L-proline or a diamine, could potentially be adapted to catalyze the addition of hydroxylamine to aryl nitriles. nih.gov The proposed role of the copper catalyst is to activate the nitrile group, making it more susceptible to nucleophilic attack by hydroxylamine.
Palladium-catalyzed cross-coupling reactions also offer a potential, albeit less direct, route. A "one-pot" synthesis of aryl amidoximes has been developed involving a palladium-catalyzed cyanation of an aryl halide, followed by in situ amidoximation. This approach would start from a different precursor (e.g., 4-bromobenzonitrile) but demonstrates the utility of palladium catalysis in constructing the necessary chemical bonds.
Alternative and Novel Synthetic Routes
Beyond the traditional methods, researchers are exploring alternative and more innovative strategies for the synthesis of this compound. These novel routes often focus on improving efficiency, atom economy, and environmental friendliness.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient approach to complex molecule synthesis. nih.gov While a specific MCR for the direct synthesis of this compound has not been explicitly detailed in the literature, the synthesis of structurally related N-hydroxyguanidines has been achieved through multicomponent strategies. nih.govdrugbank.com For instance, the reaction of an aldehyde, hydroxylamine, and a cyanide source could theoretically be explored. A plausible MCR could involve the in situ formation of an imine from an aldehyde and hydroxylamine, followed by the addition of a cyanide source. The Strecker reaction, a well-known MCR for the synthesis of α-amino acids, follows a similar mechanistic pathway. nih.gov The development of a successful MCR for this compound would offer significant advantages in terms of step economy and reduced waste generation.
Green Chemistry Approaches to Amidoxime (B1450833) Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amidoxime synthesis. A key focus has been the replacement of volatile organic solvents with water. Research has demonstrated that the reaction of nitriles with hydroxylamine hydrochloride can be efficiently carried out in water, often with the aid of a base like triethylamine at room temperature. researchgate.net This approach not only reduces the environmental impact but can also simplify the work-up procedure, as the product may precipitate from the reaction mixture and be isolated by simple filtration. researchgate.net The use of heterogeneous catalysts that can be easily recovered and reused is another tenet of green chemistry. For example, solid-supported acid catalysts have been investigated for related transformations. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables that are often tuned include the choice of solvent, base, reaction temperature, and reaction time. The following table summarizes the findings from a study on the optimization of aryl amidoxime synthesis, which provides valuable insights applicable to the synthesis of the target compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaHCO₃ | Reflux | 12 | Moderate |
| 2 | Ethanol | NaHCO₃ | Reflux | 10 | Good |
| 3 | Water | NaHCO₃ | 80 | 15 | Low |
| 4 | Ethanol | Na₂CO₃ | Reflux | 8 | High |
| 5 | Water | Triethylamine | Room Temp | 6 | Good |
| 6 | DMF | K₂CO₃ | 100 | 5 | Moderate |
This table is a representative example based on general findings in the literature for aryl amidoxime synthesis and is intended to illustrate the impact of varying reaction conditions.
As indicated in the table, the selection of an appropriate solvent and base system is crucial. While polar protic solvents like ethanol often give good results, aqueous conditions are a viable green alternative. The choice of base can also significantly influence the reaction rate and yield. The optimization process often involves a systematic variation of these parameters to identify the ideal conditions for a specific substrate. nih.govnih.gov
Solvent Effects in this compound Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound from 4-cyanobenzonitrile and hydroxylamine, profoundly impacting reaction rates and yields. The most common method involves the use of an alcohol, such as ethanol or methanol, to facilitate the reaction, which is often carried out at reflux temperature. nih.gov The polarity and protic nature of these solvents are advantageous for dissolving the hydroxylamine hydrochloride salt and the base used to generate the free hydroxylamine nucleophile.
A study exploring the reaction mechanisms between nitriles and hydroxylamine highlights that alcohol solutions are frequently employed on an industrial scale. rsc.org However, the use of these solvents can sometimes lead to the formation of amide by-products, which can complicate purification processes. rsc.org
To mitigate side reactions and potentially enhance efficiency, alternative solvent systems and conditions have been investigated. A notable development is the use of solvent-free conditions coupled with ultrasonic irradiation. This method has been reported to produce amidoximes in high yields (70–85%) within a short reaction time, presenting a greener and more efficient alternative to traditional solvent-based approaches. nih.gov
Furthermore, research into the synthesis of related benzimidazole (B57391) derivatives has utilized solvents like N,N-dimethylacetamide (DMAc) for polyamide synthesis, indicating that aprotic polar solvents can also be suitable for reactions involving cyano-containing aromatic compounds. The table below summarizes the impact of different solvent systems on the synthesis.
| Solvent System | Typical Conditions | Reported Observations |
| Ethanol/Methanol | Reflux, with base (e.g., triethylamine, sodium carbonate) | Commonly used, facilitates dissolution of reagents, can lead to amide by-product formation. nih.govrsc.org |
| Solvent-Free | Ultrasonic irradiation | High yields (70-85%) and short reaction times. nih.gov |
| N,N-Dimethylacetamide (DMAc) | Used in related polyamide synthesis | Aprotic polar solvent option. |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a key determinant of the reaction rate in the synthesis of this compound. Generally, the reaction between 4-cyanobenzonitrile and hydroxylamine is conducted at elevated temperatures to decrease the reaction time. nih.gov The use of refluxing ethanol or methanol signifies that temperatures in the range of their boiling points (approximately 65-78 °C) are effective.
While specific kinetic studies on the effect of temperature on this compound synthesis are not widely published, general principles of chemical kinetics suggest that increasing the temperature will increase the rate of reaction. However, excessively high temperatures could promote the degradation of the product or the formation of unwanted by-products.
The influence of pressure on this specific reaction is not extensively documented in the available literature. Most reported syntheses are conducted at atmospheric pressure. The use of high pressure is not a standard condition for the synthesis of amidoximes from nitriles. The table below outlines the typical temperature conditions.
| Temperature Condition | Typical Reaction Time | Reported Yield |
| Refluxing Ethanol/Methanol (~65-78 °C) | 1 to 48 hours | Good yields. nih.gov |
| Not specified (Ultrasonic irradiation) | Short | High yields (70-85%). nih.gov |
Reagent Stoichiometry and Purity Considerations
The stoichiometry of the reactants, particularly the ratio of hydroxylamine to the nitrile, is a crucial factor in maximizing the yield of this compound while minimizing unreacted starting materials and side products. Typically, an excess of hydroxylamine is used to ensure the complete conversion of the 4-cyanobenzonitrile.
When hydroxylamine hydrochloride is used, a base is required to generate the free hydroxylamine. Common bases include triethylamine or sodium carbonate, and they are generally used in stoichiometric amounts or slight excess relative to the hydroxylamine hydrochloride to ensure its complete neutralization. nih.gov
The purity of the starting materials, 4-cyanobenzonitrile and hydroxylamine, is also paramount. Impurities in the 4-cyanobenzonitrile can lead to the formation of undesired side products, complicating the purification of the final compound. Similarly, the purity of the hydroxylamine is critical, as impurities could interfere with the desired reaction. The table below summarizes the key reagents and their roles.
| Reagent | Role | Typical Stoichiometric Consideration |
| 4-Cyanobenzonitrile | Starting material (electrophile) | Limiting reagent. |
| Hydroxylamine Hydrochloride | Source of the nucleophile | Used in excess (e.g., 2 to 6 equivalents) to drive the reaction to completion. nih.gov |
| Base (e.g., Triethylamine, Sodium Carbonate) | Generates free hydroxylamine from its salt | Stoichiometric amount or slight excess relative to hydroxylamine hydrochloride. nih.gov |
Reactivity and Reaction Mechanisms of 4 Cyano N Hydroxybenzimidamide
Nucleophilic and Electrophilic Characteristics of the Amidoxime (B1450833) Moiety
The amidoxime functional group, -C(NH2)=NOH, is a polynucleophilic species containing two primary nucleophilic centers: the sp2-hybridized amino group (-NH2) and the hydroxylamino group (-NOH). nih.gov This dual nucleophilicity allows amidoximes to act as versatile building blocks in synthetic chemistry, particularly for the assembly of diverse heterocyclic structures. nih.gov The oxygen and nitrogen atoms of the hydroxylamino group are considered α-nucleophiles, which exhibit enhanced reactivity toward electron-deficient centers.
The reactivity of the amidoxime moiety is also influenced by tautomerism. While the Z-amidoxime form is generally the most stable, it can exist in equilibrium with other tautomers, such as the nitrone form. rsc.org The nitrone tautomer possesses a higher reactivity than the oxime form in certain reactions, including cycloadditions and nucleophilic additions to unsaturated electrophiles. rsc.org
The electrophilic character of the amidoxime is less pronounced but can be observed in its reactions. The carbon atom of the C=N bond is electrophilic and can be attacked by strong nucleophiles. Furthermore, protonation of the hydroxyl group can make it a better leaving group, facilitating substitution or elimination reactions.
Intramolecular Cyclization Reactions
A significant feature of the reactivity of 4-Cyano-N-hydroxybenzimidamide is its propensity to undergo intramolecular cyclization, most notably to form 1,2,4-oxadiazole (B8745197) rings. This transformation is a cornerstone of its use in medicinal chemistry, as the resulting heterocyclic scaffold is present in numerous biologically active compounds.
The most common method for synthesizing 1,2,4-oxadiazoles from amidoximes involves O-acylation with a carboxylic acid derivative (such as an acid chloride or anhydride), followed by an intramolecular cyclodehydration. rsc.orgnih.gov The initial step is the nucleophilic attack of the amidoxime's hydroxyl group on the acylating agent. The resulting O-acyl amidoxime intermediate then undergoes thermal or base-catalyzed cyclization, where the amino group attacks the imine carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. nih.govresearchgate.net
Alternative, more direct methods have been developed, such as the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative cyclization of amidoximes with aldehydes, and electrochemical synthesis via dehydrogenative cyclization. rsc.orgthieme-connect.de These modern approaches offer milder reaction conditions and broader substrate compatibility. rsc.orgrsc.org
Below is a table summarizing typical conditions for the synthesis of 1,2,4-oxadiazoles from various amidoximes, illustrating the general applicability of this reaction.
| Reactant 1 (Amidoxime) | Reactant 2 (Acylating/Coupling Agent) | Catalyst/Solvent | Product | Yield | Ref. |
| Aryl Amidoximes | N-Boc Amino Acids | HATU, HOBt, DIPEA / DMF | 3,5-Disubstituted 1,2,4-Oxadiazoles | 30-75% | nih.gov |
| N-Benzyl Amidoximes | (Electro-oxidation) | n-Bu4NI / MeCN/H2O | 3,5-Disubstituted 1,2,4-Oxadiazoles | High | rsc.org |
| Various Amidoximes | Organic Nitriles | PTSA-ZnCl2 | 3,5-Disubstituted 1,2,4-Oxadiazoles | Good | organic-chemistry.org |
| Various Amidoximes | Aldehydes | DDQ / Dioxane | 3,5-Disubstituted 1,2,4-Oxadiazoles | Good-Excellent | thieme-connect.de |
Intermolecular Condensation Reactions
The nucleophilic nature of the amidoxime moiety in this compound allows it to readily participate in intermolecular condensation reactions with a variety of electrophiles. These reactions are crucial for the synthesis of larger, more complex heterocyclic systems.
A common class of reaction partners are carbonyl-based compounds. The coupling of amidoximes with aldehydes, carboxylic acids, esters, and anhydrides typically results in the formation of 1,2,4-oxadiazoles, as described in the previous section, which can be viewed as an intermolecular condensation followed by intramolecular cyclization. nih.gov
Reactions with bifunctional electrophiles lead to different heterocyclic cores. For instance, the reaction of aryl amidoximes with α,β-unsaturated esters like dimethyl fumarate (B1241708) or dimethyl maleate (B1232345) can yield substituted 1,2,4-oxadiazin-5-ones. nih.gov This reaction proceeds via a Michael addition of the amidoxime to the electron-deficient double bond, followed by an intramolecular cyclization. nih.gov Similarly, condensation with β-dicarbonyl compounds can be used to construct other heterocyclic systems, with the reaction pathway depending on which nucleophilic center of the amidoxime attacks first and the subsequent cyclization pattern. researchgate.net
Role of the Cyano Group in Directing Reactivity
The para-cyano group (-CN) on the benzene (B151609) ring exerts a profound influence on the reactivity of the amidoxime moiety in this compound. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and, more importantly, modulates the nucleophilicity of the distal amidoxime group through both the inductive (-I) and resonance (-M) effects.
The cyano group withdraws electron density from the entire molecule, including the amidoxime functional group. This reduction in electron density decreases the nucleophilicity of both the amino (-NH2) and hydroxylamino (-NOH) groups. Consequently, this compound is expected to be less reactive in nucleophilic attack compared to unsubstituted benzamidoxime (B57231) or derivatives bearing electron-donating groups. This may necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to achieve similar transformations.
However, in some reactions, this electronic effect is not prohibitive. For example, in the synthesis of 1,2,4-oxadiazin-5-ones from aryl amidoximes and maleates, it was observed that electron-withdrawing substituents at the para-position had minimal effect on the product yield. nih.gov Conversely, the strong electron-withdrawing nature of the cyano group enhances the acidity of the N-OH proton, making it easier to deprotonate, which can facilitate reactions that proceed through the amidoximate anion.
Proposed Reaction Mechanisms for Key Transformations
The formation of 1,2,4-oxadiazoles from this compound and an acylating agent, such as an acid anhydride (B1165640) or acid chloride, is a key transformation. The generally accepted mechanism proceeds through two main stages: O-acylation and cyclodehydration. researchgate.net
O-Acylation: The reaction initiates with the nucleophilic attack of the hydroxyl oxygen of the amidoxime onto the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., acetate) to yield an O-acyl-4-cyanobenzamidoxime intermediate. researchgate.net
Intramolecular Cyclization and Dehydration: In the presence of heat or a base, the terminal amino group of the O-acyl intermediate acts as a nucleophile, attacking the imine carbon (C=N). This intramolecular cyclization forms a five-membered heterocyclic intermediate. Subsequent elimination of a molecule of water from this intermediate leads to the formation of the stable, aromatic 3-aryl-5-substituted-1,2,4-oxadiazole ring. researchgate.net
A plausible mechanism for this transformation is depicted below: (A simplified diagram showing the nucleophilic attack of the amidoxime -OH on an anhydride, formation of the O-acyl intermediate, subsequent intramolecular attack by the -NH2 group on the C=N carbon, and final dehydration to the oxadiazole ring would be presented here.)
For intermolecular condensations, such as the reaction with a 1,3-dicarbonyl compound, the mechanism would likely involve an initial nucleophilic attack by either the -NH2 or -NOH group on one of the carbonyl carbons. This would be followed by a second condensation step involving the remaining nucleophilic and electrophilic centers, leading to cyclization and dehydration to form a six-membered or larger heterocyclic ring. The specific pathway and resulting product would depend on the reaction conditions and the structure of the dicarbonyl compound. researchgate.net
Synthetic Utility in Heterocyclic Chemistry
Synthesis of 1,2,4-Oxadiazole (B8745197) Scaffolds from 4-Cyano-N-hydroxybenzimidamide
The reaction of amidoximes with various electrophilic reagents is a well-established and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This compound, also known as 4-cyanobenzamidoxime, is a readily available starting material for the generation of 1,2,4-oxadiazole rings bearing a 4-cyanophenyl substituent at the 3-position.
A primary and widely employed method for the construction of the 1,2,4-oxadiazole ring involves the acylation of the amidoxime (B1450833) followed by a cyclodehydration reaction. In this two-step, one-pot process, this compound reacts with a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640), to form an O-acyl amidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the corresponding 3-(4-cyanophenyl)-5-substituted-1,2,4-oxadiazole.
The choice of coupling agent to activate the carboxylic acid is crucial for the efficiency of the reaction. Reagents such as carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC), or activating agents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), are often employed to facilitate the initial acylation step. The subsequent cyclization can be promoted by heat or by the use of a base.
A specific example of this type of reaction is the synthesis of 3-(4-cyanophenyl)-1,2,4-oxadiazole-5-thione. In this case, 4-cyanobenzamidoxime is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at a moderate temperature of 40 °C. This reaction proceeds in good yield, demonstrating the utility of this method for the synthesis of functionalized oxadiazoles. thieme-connect.com
Table 1: Examples of 1,2,4-Oxadiazole Synthesis via Cycloaddition of this compound
| Reactant 2 | Coupling/Activating Agent | Product | Reference |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | 3-(4-cyanophenyl)-5-R-1,2,4-oxadiazole | General Method |
| Carboxylic Anhydride ((RCO)2O) | Heat | 3-(4-cyanophenyl)-5-R-1,2,4-oxadiazole | General Method |
| Carbon Disulfide (CS2) | KOH/DMSO | 3-(4-cyanophenyl)-1,2,4-oxadiazole-5-thione | thieme-connect.com |
The synthesis of 1,2,4-oxadiazoles from this compound and carboxylic acids can be significantly enhanced through the use of catalysts. These catalysts can facilitate either the initial acylation step or the final cyclodehydration. For instance, the use of a catalytic amount of a strong, non-nucleophilic base can promote the cyclization of the O-acyl amidoxime intermediate at room temperature.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of 1,2,4-oxadiazoles from this compound is amenable to microwave-assisted conditions. researchgate.netias.ac.inresearchgate.net
In a typical microwave-assisted synthesis, a mixture of this compound, a carboxylic acid or its derivative, and a suitable coupling agent or dehydrating agent is subjected to microwave irradiation in a sealed vessel. The high temperatures and pressures achieved under microwave conditions can significantly accelerate the rate of both the acylation and the subsequent cyclodehydration steps, allowing for the rapid and efficient synthesis of a library of 3-(4-cyanophenyl)-5-substituted-1,2,4-oxadiazoles. This method is particularly advantageous for high-throughput synthesis and the rapid exploration of structure-activity relationships in medicinal chemistry programs. nih.govwjarr.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Several hours to days | Moderate to Good | Well-established, scalable |
| Microwave Irradiation | Minutes to a few hours | Good to Excellent | Rapid, efficient, clean |
Formation of Other Nitrogen-Containing Heterocycles
While the synthesis of 1,2,4-oxadiazoles is a prominent application of this compound, its reactive functional groups also hold the potential for the construction of other nitrogen-containing heterocyclic systems. The following sections explore the prospective, rather than experimentally established, synthetic routes to pyrrole (B145914), imidazole (B134444), triazine, and tetrazine architectures starting from this versatile precursor.
The synthesis of pyrrole and imidazole derivatives from this compound is not a commonly reported transformation. However, the presence of the cyano group suggests potential synthetic pathways. For instance, the cyano group could be reduced to an aminomethyl group, which could then participate in cyclization reactions to form pyrrolidine (B122466) or piperidine (B6355638) rings, which are precursors to pyrroles and pyridines, respectively.
Alternatively, the amidoxime functionality could potentially be transformed into a reactive intermediate that could undergo cycloaddition with suitable partners. However, these are speculative pathways and would require significant experimental investigation to be validated.
The construction of triazine and tetrazine rings typically involves the condensation of amidines or their derivatives with other nitrogen-containing synthons. The amidoxime group of this compound could, in principle, be converted into an amidine or a related derivative, which could then be utilized in the synthesis of triazines. For example, reaction with a 1,3-dicarbonyl compound or its equivalent could potentially lead to pyrimidine (B1678525) derivatives, which are structurally related to triazines.
The synthesis of tetrazines often involves the reaction of nitriles with hydrazine (B178648) to form dihydrotetrazines, which are then oxidized. The cyano group of this compound could potentially participate in such a reaction. The resulting tetrazine would bear a N-hydroxybenzimidamide substituent, which could be further modified. As with the other heterocycles mentioned in this section, these are proposed synthetic strategies that would require experimental verification.
Construction of Fused Polycyclic Systems
The strategic employment of this compound as a building block has enabled the synthesis of a variety of fused polycyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The inherent reactivity of the N-hydroxyimidamide group, often in concert with the cyano functionality, allows for elegant cyclization cascades to construct intricate molecular architectures.
One notable application is in the synthesis of benzimidazole-fused quinolines. Research has demonstrated that the rhodium(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of these fused systems. nih.gov While not directly employing this compound, this work highlights a synthetic strategy where a benzimidazole (B57391) core is fused with another heterocyclic ring, a transformation pathway that could potentially be adapted for N-hydroxyimidamide derivatives. The general principle involves a C-H activation/carbene insertion/intramolecular cyclization cascade. nih.gov
Furthermore, the synthesis of fused nitrogen heterocycles through the reaction of o-quinones with 2-methylbenzimidazoles showcases another route to polycyclic structures. researchgate.net This approach, leading to polycyclic isoquinoline (B145761) derivatives, underscores the potential for developing novel cyclization reactions involving the core structure of this compound. researchgate.net
The following table summarizes representative examples of fused polycyclic systems that can be conceptually targeted using this compound as a starting material, based on analogous reactions of related compounds.
| Fused Polycyclic System | Potential Reaction Type | Key Intermediates |
| Benzimidazole-fused Quinolines | Transition-metal-catalyzed C-H activation/annulation | Metallocycle intermediates |
| Pyrimido[1,6-a]benzimidazoles | Cyclocondensation with bifunctional reagents | Schiff base or enamine intermediates |
| Isoxazolo-lactams | Intramolecular cyclization following reaction with α,β-unsaturated ketones | Nitrone or related reactive species |
Regioselectivity and Stereoselectivity in Heterocycle Formation
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the desired isomer is obtained. In the context of this compound, these aspects are crucial when the molecule reacts with unsymmetrical reagents or when new stereocenters are formed during the cyclization process.
Regioselectivity:
Regioselectivity often arises in reactions with unsymmetrical 1,3-dielectrophiles, such as β-ketoesters or unsymmetrical 1,3-diketones. The N-hydroxyimidamide moiety of this compound possesses two nucleophilic centers: the nitrogen atom and the oxygen atom of the hydroxylamine (B1172632) group. The course of the reaction and the structure of the resulting heterocycle are dictated by which of these centers initiates the attack and the subsequent cyclization pathway.
For instance, in the reaction with a β-ketoester, initial attack by the nitrogen atom would lead to the formation of a pyrimidine-based fused system, whereas initial attack by the oxygen atom would result in an oxazine-derived ring system. The regiochemical outcome can be influenced by several factors, including:
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer over the other.
Nature of the Electrophile: The electronic and steric properties of the substituents on the 1,3-dielectrophile can direct the nucleophilic attack to a specific electrophilic center.
pH of the Medium: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen and oxygen atoms of the N-hydroxyimidamide group, thus influencing the initial point of attack.
The following table illustrates the potential regiochemical outcomes in the reaction of this compound with an unsymmetrical β-ketoester.
| Attacking Nucleophile | Initial Adduct | Final Fused Heterocycle |
| Nitrogen Atom | N-Acyl intermediate | Pyrimidinone-fused system |
| Oxygen Atom | O-Acyl intermediate | Oxazinone-fused system |
Stereoselectivity:
When the cyclization reaction involving this compound leads to the formation of new chiral centers, controlling the stereochemistry of these centers is a significant synthetic challenge. Stereoselective outcomes can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by exploiting substrate-controlled diastereoselectivity.
For example, in the synthesis of guaianolides from santonin, stereoselective hydrogenation and regioselective elimination were key steps in establishing the desired stereochemistry. nih.gov Similarly, the stereoselective synthesis of fluoroalkanes has been achieved through frustrated Lewis pair (FLP) mediated monoselective C-F activation, demonstrating that specific reagents can control the formation of stereocenters. nih.gov In the context of this compound, a hypothetical reaction with a chiral α,β-unsaturated ketone could proceed via a diastereoselective Michael addition, where the existing stereocenter in the ketone directs the approach of the nucleophilic N-hydroxyimidamide group, leading to the preferential formation of one diastereomer.
The factors influencing stereoselectivity include:
Conformational Rigidity: The cyclohexane (B81311) backbone of a related compound, 4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride, provides conformational rigidity which can influence its interactions. The aromatic ring of this compound provides a planar and rigid platform that can influence the facial selectivity of approaching reagents.
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer.
Substrate Control: The presence of existing stereocenters in the reacting partner can dictate the stereochemical outcome of the cyclization through steric hindrance or chelation control.
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Nuclear Magnetic Resonance Spectroscopy Studies (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Cyano-N-hydroxybenzimidamide by providing detailed information about the hydrogen, carbon, and nitrogen atomic environments. While a complete, formally published, and assigned set of spectra is not widely available, the expected chemical shifts can be predicted based on the compound's distinct functional groups.
¹H NMR: The proton spectrum is expected to be dominated by signals from the aromatic ring. The protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system) in the aromatic region, approximately between 7.5 and 8.0 ppm. The protons of the amidoxime (B1450833) group (-C(=NOH)NH₂) and the hydroxyl proton (-OH) are exchangeable and their signals can be broad, with chemical shifts highly dependent on the solvent, concentration, and temperature. The NH₂ protons might appear in the range of 5.0-7.0 ppm, while the N-OH proton could be found over a wider range, potentially from 9.0 to 11.0 ppm.
¹³C NMR: The ¹³C NMR spectrum would provide key structural information. The carbon of the cyano group (-C≡N) is expected to have a characteristic signal in the range of 118-125 ppm. The quaternary carbon of the benzene ring attached to the cyano group would appear around 110-120 ppm, while the carbon attached to the amidoxime group would be shifted further downfield, likely in the 130-140 ppm region. The aromatic CH carbons would resonate in the typical 128-135 ppm range. The imidamide carbon (-C(=NOH)NH₂) is the most deshielded carbon and would be expected to appear significantly downfield, likely in the 145-155 ppm range.
¹⁵N NMR: ¹⁵N NMR, though less common, would offer direct insight into the nitrogen environments. Three distinct signals would be anticipated: one for the nitrile nitrogen, one for the sp²-hybridized imine nitrogen, and one for the sp³-hybridized amino nitrogen.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic C-H | 7.5 - 8.0 | Two doublets expected for a 1,4-disubstituted ring. |
| ¹H | Amino (-NH₂) | 5.0 - 7.0 | Signal may be broad and is solvent-dependent. |
| ¹H | Hydroxyl (-OH) | 9.0 - 11.0 | Signal may be broad and is solvent-dependent. |
| ¹³C | Cyano (-C≡N) | 118 - 125 | Characteristic shift for nitrile carbons. |
| ¹³C | Aromatic C-CN | 110 - 120 | Quaternary carbon shielded by the cyano group. |
| ¹³C | Aromatic C-H | 128 - 135 | Typical range for aromatic carbons. |
| ¹³C | Aromatic C-C(NOH)NH₂ | 130 - 140 | Quaternary carbon attached to the amidoxime. |
| ¹³C | Imidamide (-C(NOH)NH₂) | 145 - 155 | Deshielded carbon of the amidoxime group. |
Infrared and Raman Spectroscopic Investigations of Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of the molecule's functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2220-2240 cm⁻¹ region. The O-H stretch of the hydroxyl group and the N-H stretches of the primary amine would appear as broad and medium-to-strong bands, respectively, in the high-frequency region of 3200-3600 cm⁻¹. The C=N stretching vibration of the imidamide group is anticipated in the 1640-1690 cm⁻¹ range. Aromatic C=C stretching vibrations would produce several peaks between 1450 and 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is also strongly Raman active. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1600 cm⁻¹.
Interactive Data Table: Key Vibrational Modes and Expected Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 (Broad) | IR |
| N-H Stretch | Amino (-NH₂) | 3300 - 3400 (Medium) | IR |
| C-H Stretch | Aromatic | 3000 - 3100 (Weak) | IR, Raman |
| C≡N Stretch | Cyano | 2220 - 2240 (Strong, Sharp) | IR, Raman |
| C=N Stretch | Imidamide | 1640 - 1690 (Medium) | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 (Multiple Bands) | IR, Raman |
| N-H Bend | Amino (-NH₂) | 1590 - 1650 (Medium) | IR |
| C-N Stretch | Amidoxime | 1250 - 1350 (Medium) | IR |
Mass Spectrometric Elucidation of Fragmentation Pathways
Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of this compound is 161.16 g/mol sigmaaldrich.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 161.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of hydroxyl radical: A common fragmentation for N-hydroxy compounds is the loss of a hydroxyl radical (·OH, 17 Da), leading to a fragment ion at m/z 144.
Loss of ammonia (B1221849): Cleavage of the C-N bond could result in the loss of ammonia (NH₃, 17 Da) or an amino radical (·NH₂, 16 Da).
Cleavage of the amidoxime group: The entire N-hydroxyamidino group could fragment, though this is less common as a single step.
Fragmentation of the benzonitrile (B105546) core: A key fragmentation would involve the cleavage of the bond between the aromatic ring and the amidoxime carbon, leading to the stable benzonitrile cation at m/z 103. The corresponding loss from the molecular ion would be a neutral fragment of 58 Da.
Loss of HCN: The benzonitrile cation (m/z 103) could further fragment by losing hydrogen cyanide (HCN, 27 Da) to produce an ion at m/z 76, corresponding to the benzyne (B1209423) cation.
Interactive Data Table: Plausible Mass Spectrometric Fragments
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 161 | [C₈H₇N₃O]⁺˙ (Molecular Ion) | - |
| 144 | [C₈H₆N₃]⁺ | ·OH |
| 130 | [C₇H₄NO]⁺ | ·NH₂ and H |
| 103 | [C₇H₄N]⁺ (Benzonitrile cation) | ·C(NOH)NH₂ |
| 76 | [C₆H₄]⁺ (Benzyne cation) | HCN (from m/z 103) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, its potential solid-state features can be inferred from its functional groups.
The molecular structure of this compound is rich in hydrogen bond donors and acceptors, which would dominate its crystal packing. The -OH group and the -NH₂ group are excellent hydrogen bond donors. Potential acceptors include the nitrogen atom of the cyano group, the imine nitrogen, and the hydroxyl oxygen. This functionality allows for the formation of extensive and robust hydrogen-bonding networks. It is highly probable that the molecules would form centrosymmetric dimers through N-H···O or O-H···N interactions. These dimers could then be linked into chains or sheets through further hydrogen bonds involving the cyano and amino groups, creating a stable, three-dimensional supramolecular architecture researchgate.netnih.govresearchgate.net.
In the solid state, the molecule's conformation would be largely dictated by the optimization of packing forces and hydrogen bonding. The phenyl ring and the adjacent C=N bond are likely to be nearly coplanar to maximize electronic conjugation. The primary conformational flexibility arises from rotation around the C-C bond connecting the phenyl ring to the amidoxime moiety. The observed torsion angle in the crystal would represent the lowest energy conformation within the crystalline environment, balancing intramolecular steric effects with intermolecular packing efficiency.
Spectroscopic Studies on Tautomeric Equilibria
An important structural aspect of N-hydroxyamidines is the potential for tautomerism between the amide oxime form (this compound) and the imino hydroxylamine (B1172632) form (4-Cyano-N'-(hydroxyamino)benzaldimine).
Theoretical DFT studies on N-hydroxy amidines have shown that the amide oxime tautomer is significantly more stable, with the imino hydroxylamine form being higher in energy by several kcal/mol researchgate.net. The energy barrier for interconversion between these tautomers in the absence of a catalyst is calculated to be quite high, suggesting that at room temperature, the compound exists almost exclusively as the amide oxime tautomer researchgate.net.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For 4-Cyano-N-hydroxybenzimidamide, specific values for HOMO energy, LUMO energy, and the HOMO-LUMO gap have not been computationally determined and reported. Such data would be invaluable for predicting its behavior in chemical reactions.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. These maps are critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and crystal engineering. Without dedicated computational studies, detailed information on the atomic charges and the electrostatic potential surface of this compound remains unavailable.
Density Functional Theory (DFT) Studies on Reactivity
DFT has become the workhorse of computational chemistry for studying the reactivity of molecules due to its balance of accuracy and computational cost.
Transition State Analysis for Reaction Pathways
Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that connect reactants to products. DFT calculations are instrumental in locating and characterizing these transition states, providing insights into the reaction's feasibility and selectivity. For potential reactions involving this compound, such as cyclization or complexation reactions, transition state analyses have not been published.
Prediction of Reaction Energetics and Kinetics
Beyond identifying reaction pathways, DFT can be used to calculate the energetics of a reaction, including activation energies and reaction enthalpies. This information is crucial for predicting reaction rates and equilibrium positions. The kinetics and thermodynamics of reactions involving this compound are currently not established through computational studies.
Conformer Analysis and Potential Energy Surface Mapping
Most molecules are not rigid structures and can exist in various spatial arrangements known as conformers. Conformer analysis and the mapping of the potential energy surface (PES) are essential for understanding a molecule's flexibility and identifying its most stable three-dimensional structures. This information is particularly important for drug design, as the biological activity of a molecule is often dependent on its conformation. To date, a systematic conformational analysis and PES mapping for this compound have not been reported in the scientific literature.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic evolution and interactions of a compound within a solvent, providing a detailed view of its behavior in solution. An MD simulation for this compound would involve creating a simulation box containing the molecule and a chosen solvent (such as water or DMSO), then solving Newton's equations of motion for the system.
Solvation Shell Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the N-hydroxy and imidamide groups and the solvent.
Conformational Analysis: The rotational freedom and preferred orientations of the cyano and N-hydroxybenzimidamide groups in solution.
Diffusion Coefficient: The rate at which the molecule moves through the solvent.
These simulations would provide valuable atomistic-level insights that are often beyond the reach of direct experimental measurement.
Prediction of Spectroscopic Parameters
Theoretical calculations are frequently employed to predict the spectroscopic parameters of a molecule, which can aid in the interpretation of experimental spectra. Methods like Density Functional Theory (DFT) are standard for calculating properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible).
A comprehensive search of scientific databases indicates a lack of specific published studies focused on the theoretical prediction of spectroscopic parameters for this compound. A computational investigation into its spectroscopic properties would typically involve:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculations: To predict the positions of peaks in its IR and Raman spectra. These are often assigned to specific vibrational modes of the molecule, such as the C≡N stretch of the cyano group or the O-H stretch of the hydroxy group.
NMR Calculations: Using methods like Gauge-Independent Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts.
Electronic Transition Calculations: Employing Time-Dependent DFT (TD-DFT) to predict the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum, which correspond to electronic excitations.
The results of these calculations are often presented in data tables comparing theoretical values with experimental data to validate the computational model.
Table of Predicted Spectroscopic Data (Illustrative)
As no specific computational studies were found, the following table is an illustrative template of how such data would be presented. No actual data is available.
| Parameter | Functional Group/Atom | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | C≡N stretch | Data N/A |
| O-H stretch | Data N/A | |
| C=N stretch | Data N/A | |
| ¹³C NMR Shift (ppm) | Cyano Carbon (C≡N) | Data N/A |
| Imidamide Carbon (C=N) | Data N/A | |
| ¹H NMR Shift (ppm) | Hydroxy Proton (OH) | Data N/A |
| UV-Vis λmax (nm) | π → π* transition | Data N/A |
Applications As a Building Block in Complex Chemical Architectures Non Biological
A Precursor in the Synthesis of Ligands for Coordination Chemistry
The N-hydroxybenzimidamide moiety of 4-Cyano-N-hydroxybenzimidamide provides a potent chelating site for a variety of metal ions. This characteristic makes it a valuable precursor for designing and synthesizing ligands for coordination chemistry, with applications ranging from fundamental studies of metal-ligand interactions to the construction of sophisticated supramolecular structures.
Chelation Properties with Transition Metals
The amidoxime (B1450833) group (-C(=NOH)NH2) is a well-established chelating agent for a wide array of transition metals. nih.govspbu.ruresearchgate.net The coordination typically occurs through the nitrogen and oxygen atoms of the amidoxime group, forming stable five-membered chelate rings with metal ions. cnrs.fr The presence of the cyano group on the benzene (B151609) ring of this compound can influence the electronic properties of the chelating site, thereby modulating the stability and properties of the resulting metal complexes.
The stability of metal complexes with amidoxime-containing ligands is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating groups. nih.govcnrs.fr While specific stability constants for this compound complexes are not extensively documented in publicly available literature, the general trend for amidoxime complexes suggests a high affinity for transition metals like copper(II), nickel(II), and cobalt(II). The chelation process is often pH-dependent, with deprotonation of the oxime hydroxyl group facilitating coordination. cnrs.fr
The coordination chemistry of amidoximes is rich and varied, with the ligands capable of adopting different coordination modes. spbu.ruresearchgate.net This versatility allows for the formation of mononuclear, binuclear, and polynuclear complexes with diverse geometries and magnetic properties. The cyano group in this compound can either remain as a non-coordinating spectator group or participate in further coordination, potentially leading to the formation of extended coordination polymers.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Description | Potential Metal Ions |
| Bidentate (N,O) | Chelation through the nitrogen and oxygen of the amidoxime group. | Cu(II), Ni(II), Co(II), Zn(II) |
| Bridging | The amidoxime group bridges two or more metal centers. | Mn(II), Fe(III) |
| Monodentate | Coordination through either the nitrogen or oxygen atom. | - |
| Cyano-group participation | The nitrile nitrogen coordinates to a metal center, potentially leading to extended structures. | Ag(I), Cu(I) |
Synthesis of Metal-Organic Framework Components
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic components. researchgate.netbohrium.comrsc.org this compound, with its dual functional groups, holds potential as a versatile linker for the synthesis of novel MOFs.
The amidoxime group can serve as a strong coordination site for the metal clusters, while the cyano group can either be a non-coordinating functional group within the pores of the MOF or can be chemically modified post-synthesis. researchgate.net For instance, the cyano group can be converted to a tetrazole ring, a well-known linker in MOF chemistry, through a [2+3] cycloaddition reaction with an azide. nih.govrsc.orgresearchgate.net This post-synthetic modification can significantly alter the properties of the MOF, such as its gas sorption and catalytic activity.
The use of functionalized linkers is a key strategy in the design of MOFs with specific applications. researchgate.netbohrium.comnih.govuq.edu.au The cyano group of this compound can impart specific functionalities to the MOF, such as enhanced selectivity for certain guest molecules or as a reactive handle for further chemical transformations. While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, the established chemistry of amidoxime and nitrile-functionalized linkers suggests its significant potential in this rapidly developing field. researchgate.net
Integration into Polymer and Material Science Applications
The bifunctionality of this compound also lends itself to applications in polymer and material science, where it can act as a monomer for the synthesis of new polymers or as a cross-linking agent to modify the properties of existing materials.
Monomer for Polymer Synthesis
The presence of the N-hydroxy and amino groups in the N-hydroxybenzimidamide moiety, along with the cyano group, allows this compound to participate in various polymerization reactions. For instance, it could potentially undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess pendant cyano groups, which could be further modified to tune the polymer's properties.
While specific examples of polymers derived solely from this compound are not readily found in the literature, the polymerization of related bifunctional aromatic compounds is well-established. The incorporation of the N-hydroxybenzimidamide unit into a polymer backbone could impart interesting properties such as metal-chelating capabilities or enhanced thermal stability.
Cross-linking Agent in Advanced Materials
Cross-linking is a crucial process for improving the mechanical, thermal, and chemical properties of polymers. This compound, with its reactive N-hydroxy and amino groups, has the potential to act as a cross-linking or curing agent for various polymer systems, particularly for epoxy resins. researchgate.net
The amine and hydroxyl groups can react with the epoxide rings of epoxy resins, leading to the formation of a three-dimensional network structure. nih.govthreebond.co.jpgoogle.comgoogle.com The rate and extent of the curing reaction would be influenced by the reaction temperature and the presence of catalysts. The aromatic nature of the this compound molecule would likely contribute to the thermal stability and rigidity of the cured epoxy network. While the direct use of this specific compound as a curing agent is not extensively documented, the general reactivity of amines and hydroxyl-containing compounds with epoxides is a fundamental principle in polymer chemistry. researchgate.netnih.govthreebond.co.jp
Table 2: Potential Cross-linking Reactions of this compound
| Polymer System | Reactive Groups on Polymer | Reactive Groups on Cross-linker | Resulting Linkage |
| Epoxy Resins | Epoxide | Amine, Hydroxyl | C-N, C-O |
| Polyurethanes | Isocyanate | Amine, Hydroxyl | Urea, Urethane |
| Polyesters | Carboxylic Acid, Ester | Amine, Hydroxyl | Amide, Ester (transesterification) |
Use in the Development of Chemical Probes or Sensors
The development of chemical sensors and probes for the detection of specific analytes is a field of significant research interest. The ability of this compound to selectively chelate metal ions makes it a promising candidate for the development of colorimetric or fluorescent sensors. rsc.orgresearchgate.netmdpi.commdpi.com
A common strategy in the design of such sensors involves coupling a chelating unit (the receptor) to a signaling unit (the fluorophore or chromophore). nih.govresearchgate.net Upon binding of the target analyte to the chelating unit, a change in the optical properties of the signaling unit is observed. The amidoxime group of this compound can act as the selective receptor for certain metal ions. nih.govresearchgate.netnih.gov
For instance, a fluorescent sensor could be designed by attaching a fluorophore to the this compound scaffold. nih.gov Chelation of a metal ion by the amidoxime group could lead to a change in the fluorescence intensity or wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). nih.govdocumentsdelivered.com The cyano group could also be utilized to tune the electronic properties of the sensor molecule or to attach it to a solid support. The design of such sensors would require careful selection of the fluorophore and optimization of the linker between the chelating and signaling units to achieve high sensitivity and selectivity for the target analyte. rsc.orgresearchgate.netmdpi.comnih.gov
Contribution to Novel Reagent Development in Organic Synthesis
This compound, also known as 4-cyanobenzamidoxime, serves as a pivotal building block in organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocyclic scaffolds. Its unique bifunctional nature, possessing both a nucleophilic amidoxime group and an electrophilic cyano group, allows for its participation in a variety of chemical transformations. The primary contribution of this compound to reagent development lies in its role as a precursor for synthesizing substituted 1,2,4-oxadiazoles, which are significant structural motifs in materials science and chemical research.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established application of amidoximes. researchgate.net This process generally involves the reaction of an amidoxime with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). researchgate.netsavemyexams.comlibretexts.org The reaction proceeds through a two-step sequence: a nucleophilic acyl substitution followed by a cyclodehydration reaction.
Initially, the N-hydroxyamidine moiety of this compound acts as a nucleophile. The nitrogen or oxygen atom of the oxime attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). libretexts.orglibretexts.org This addition-elimination reaction results in the formation of an O-acylamidoxime intermediate. nih.gov Subsequent heating of this intermediate induces an intramolecular cyclization and dehydration (loss of a water molecule), yielding the stable 1,2,4-oxadiazole (B8745197) aromatic ring. nih.gov
The utility of this compound in this context is its ability to reliably form the 3-(4-cyanophenyl) substituted portion of the resulting 1,2,4-oxadiazole. By varying the acylating agent, a diverse library of 5-substituted-3-(4-cyanophenyl)-1,2,4-oxadiazoles can be synthesized. This modular approach is fundamental to combinatorial chemistry and the development of novel compounds with tailored properties. For instance, reacting this compound with different acid anhydrides or acid chlorides introduces various functional groups at the 5-position of the oxadiazole ring, thereby systematically modifying the chemical architecture. youtube.comyoutube.com
The following table details the synthesis of various 1,2,4-oxadiazole derivatives using this compound as the key starting reagent.
| Starting Reagent 1 | Acylating Reagent (Reagent 2) | Resulting 1,2,4-Oxadiazole Product | Reaction Type |
| This compound | Acetic Anhydride | 3-(4-Cyanophenyl)-5-methyl-1,2,4-oxadiazole | Acylation & Cyclodehydration |
| This compound | Propionic Anhydride | 3-(4-Cyanophenyl)-5-ethyl-1,2,4-oxadiazole | Acylation & Cyclodehydration |
| This compound | Benzoyl Chloride | 3-(4-Cyanophenyl)-5-phenyl-1,2,4-oxadiazole | Acylation & Cyclodehydration |
| This compound | Cyclopropanecarbonyl Chloride | 5-Cyclopropyl-3-(4-cyanophenyl)-1,2,4-oxadiazole | Acylation & Cyclodehydration |
This synthetic strategy highlights the role of this compound as a versatile reagent. It provides a reliable method for incorporating the 4-cyanophenyl moiety into more complex heterocyclic systems, which is a valuable tool for the development of new molecular entities in non-biological chemical research. The reactions are often efficient and allow for the creation of a wide range of derivatives from readily available starting materials. rsc.orgrsc.org
Future Directions and Emerging Research Avenues for 4 Cyano N Hydroxybenzimidamide
The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and precision. For a versatile compound like 4-Cyano-N-hydroxybenzimidamide, these advancements open up new frontiers of research. The following sections explore emerging methodologies and forward-looking research areas that could significantly impact the synthesis, derivatization, and application of this and related amidoxime (B1450833) compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cyano-N-hydroxybenzimidamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a cyano-substituted benzoyl chloride with hydroxylamine derivatives. Key parameters include solvent selection (e.g., dichloromethane for polar aprotic conditions), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography or recrystallization is critical. Reaction optimization should prioritize yield and selectivity, guided by TLC or HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the cyano group (no proton signal) and hydroxyimidamide protons (broad singlet near δ 8–10 ppm).
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3200–3400 cm (N–OH stretch) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) in amber vials at –20°C. Stability tests under varying pH and temperature (e.g., 25°C vs. 4°C) should be conducted via periodic HPLC analysis. Degradation products, such as hydrolysis of the cyano group to carboxylic acid, must be monitored .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–O bond to assess redox stability.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding via the hydroxyimidamide group .
Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation time.
- Dose-Response Curves : Use IC/EC values to compare potency.
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular uptake studies (LC-MS quantification). Cross-reference with PubChem bioactivity data .
Q. How can advanced structural elucidation techniques clarify hydrogen-bonding networks in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve solid-state conformation, focusing on intramolecular H-bonds between the hydroxyimidamide and cyano groups.
- NOESY NMR : Analyze solution-phase interactions, such as through-space coupling between aromatic protons and the N–OH group.
- Dynamic NMR : Study rotational barriers around the benzimidamide core at variable temperatures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify stoichiometry, solvent purity, and inert atmosphere conditions.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization).
- Scale-Up Adjustments : Optimize mixing efficiency (e.g., magnetic stirring vs. mechanical) and cooling rates during exothermic steps .
Application-Oriented Questions
Q. What experimental designs are suitable for probing the agrochemical potential of this compound?
- Methodological Answer :
- Herbicidal Activity : Test against model weeds (e.g., Arabidopsis thaliana) in hydroponic systems, measuring root elongation inhibition.
- Insecticidal Screening : Use contact toxicity assays (e.g., Drosophila melanogaster) with LC determination.
- Metabolite Profiling : Identify degradation pathways in soil via GC-MS to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
